

# Physical and chemical properties of 2-Acetyl-3-Amino-5-Phenylthiophene

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## Compound of Interest

Compound Name:	2-Acetyl-3-Amino-5-Phenylthiophene
Cat. No.:	B034536

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## An In-depth Technical Guide on 2-Acetyl-3-Amino-5-Phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Acetyl-3-amino-5-phenylthiophene** is a substituted thiophene derivative of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, methods of synthesis, and known biological activities. While specific experimental data for this compound is limited in publicly available literature, this document compiles existing knowledge and provides representative experimental protocols and expected analytical characteristics based on closely related structures. The potential of this compound as an anti-tuberculosis agent is also discussed, drawing parallels with the known mechanisms of similar thiophene-based compounds.

## Introduction

Thiophene-containing heterocycles are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities.<sup>[1]</sup> The unique structural and electronic properties of the thiophene ring allow it to act as a versatile scaffold in the design of novel therapeutic agents. **2-Acetyl-3-amino-5-phenylthiophene** combines several key

pharmacophoric features: a thiophene core, an acetyl group, an amino group, and a phenyl substituent. This combination of functional groups suggests potential for diverse chemical reactivity and biological interactions, making it a valuable subject of study for researchers in drug development.

## Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of **2-Acetyl-3-Amino-5-Phenylthiophene** are not extensively reported. However, based on its structure and data from chemical suppliers, the following information has been compiled.

Table 1: Physical and Chemical Properties of **2-Acetyl-3-Amino-5-Phenylthiophene**

Property	Value	Source
IUPAC Name	1-(3-amino-5-phenylthiophen-2-yl)ethanone	N/A
CAS Number	105707-24-2	<a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NOS	<a href="#">[2]</a>
Molecular Weight	217.29 g/mol	<a href="#">[2]</a>
Appearance	Not reported (likely a solid)	N/A
Melting Point	Not reported for this compound. A related compound, 2-Acetyl-3-amino-5-(4-chlorophenyl)thiophene, has a reported melting point of 138 °C.	N/A
Boiling Point	Not reported	N/A
Solubility	28.4 µg/mL	N/A
SMILES	CC(=O)C1=C(N)C=C(S1)C2=CC=CC=C2	N/A

## Synthesis

The primary method for the synthesis of 2-aminothiophenes is the Gewald reaction.[\[3\]](#)[\[4\]](#) This multicomponent reaction offers a versatile and efficient route to polysubstituted thiophenes.

### General Experimental Protocol for Gewald Synthesis of 2-Aminothiophenes

While a specific protocol for **2-Acetyl-3-Amino-5-Phenylthiophene** is not available, the following is a representative procedure for a related 2-aminothiophene, adapted from the literature for the synthesis of 1-(2-Amino-3-thienyl)ethanone.[\[4\]](#)

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Materials:

- Benzoylacetone (or a related activated nitrile)
- An appropriate ketone (e.g., acetone or a precursor to the acetyl group)
- Elemental sulfur
- A suitable base (e.g., triethylamine, morpholine, or diethylamine)[\[3\]](#)
- An appropriate solvent (e.g., ethanol or dimethylformamide)

Procedure:

- To a solution of the activated nitrile and the ketone in the chosen solvent, add the base catalyst.
- To this mixture, add elemental sulfur portion-wise while stirring.
- The reaction mixture is then heated (e.g., to 50-60 °C) and stirred for a period of time (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography.[\[4\]](#)
- After cooling to room temperature, the reaction mixture is poured into ice-cold water.

- The precipitated solid is collected by filtration, washed with water, and dried.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired 2-aminothiophene.

## Spectroscopic Characterization (Expected)

Although specific experimental spectra for **2-Acetyl-3-Amino-5-Phenylthiophene** are not readily available, the expected spectral characteristics can be predicted based on its functional groups.

Table 2: Expected Spectroscopic Data for **2-Acetyl-3-Amino-5-Phenylthiophene**

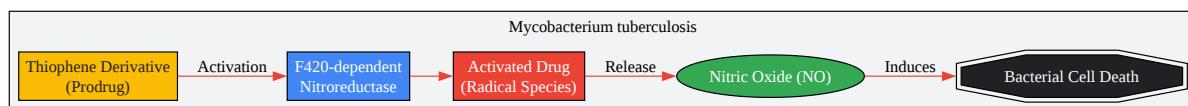
Technique	Expected Peaks/Signals
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Singlet (3H) for the acetyl group (CH<sub>3</sub>) protons, likely in the range of <math>\delta</math> 2.3-2.7 ppm.</li><li>- Broad singlet (2H) for the amino group (NH<sub>2</sub>) protons, which can be exchangeable with D<sub>2</sub>O.</li><li>- Singlet (1H) for the proton on the thiophene ring.</li><li>- Multiplet (5H) for the protons of the phenyl group, likely in the range of <math>\delta</math> 7.2-7.8 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Signal for the acetyl methyl carbon (CH<sub>3</sub>) around <math>\delta</math> 25-30 ppm.</li><li>- Signals for the aromatic carbons of the phenyl and thiophene rings in the range of <math>\delta</math> 110-150 ppm.</li><li>- Signal for the acetyl carbonyl carbon (C=O) in the range of <math>\delta</math> 190-200 ppm.</li></ul>
IR (Infrared) Spectroscopy	<ul style="list-style-type: none"><li>- N-H stretching vibrations for the amino group, typically two bands in the region of 3300-3500 cm<sup>-1</sup>.</li><li>- C=O stretching vibration for the acetyl group, a strong band around 1650-1680 cm<sup>-1</sup>.</li><li>- C=C stretching vibrations for the aromatic rings in the region of 1450-1600 cm<sup>-1</sup>.</li><li>- C-H stretching vibrations for the aromatic and methyl groups.</li></ul>
Mass Spectrometry (MS)	<ul style="list-style-type: none"><li>- A molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of the compound (217.29).</li><li>- Fragmentation patterns may include the loss of the acetyl group (M-43) and other characteristic fragments.</li></ul>

## Biological Activity and Potential Signaling Pathways

### Anti-tuberculosis Activity

Research has indicated that **2-Acetyl-3-amino-5-phenylthiophene** exhibits potential anti-tuberculosis properties.<sup>[4]</sup> While the specific mechanism of action for this compound has not been elucidated, studies on related nitrothiophene compounds provide insights into a possible mode of action against *Mycobacterium tuberculosis*.

Some nitrothiophene derivatives act as prodrugs that are activated by a bacterial F<sub>420</sub>-dependent nitroreductase.<sup>[5]</sup> This activation leads to the release of nitric oxide, which is a key molecule in the non-specific killing of the bacteria. It is plausible that **2-acetyl-3-amino-5-phenylthiophene** or its derivatives could be investigated for similar mechanisms or other novel anti-mycobacterial pathways.



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Caption: Putative activation pathway for nitrothiophene-based anti-tuberculosis drugs.

## Conclusion

**2-Acetyl-3-amino-5-phenylthiophene** is a molecule with significant potential in the field of medicinal chemistry, particularly as a scaffold for the development of new anti-tuberculosis agents. While a comprehensive set of experimental data for this specific compound is not yet available in the public domain, this guide provides a foundational understanding of its properties, synthesis, and potential biological relevance based on current knowledge of related compounds. Further research is warranted to fully characterize this promising molecule and explore its therapeutic applications. Detailed experimental studies on its synthesis, characterization, and mechanism of action will be crucial for advancing its development as a potential drug candidate.

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